Methyloctylphenol Methyloctylphenol
Brand Name: Vulcanchem
CAS No.: 30607-37-5
VCID: VC18520159
InChI: InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3
SMILES:
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

Methyloctylphenol

CAS No.: 30607-37-5

Cat. No.: VC18520159

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Methyloctylphenol - 30607-37-5

Specification

CAS No. 30607-37-5
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name 3-methyl-2-octylphenol
Standard InChI InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3
Standard InChI Key DQOAJBWKJNRERL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=C(C=CC=C1O)C

Introduction

Structural and Chemical Properties

Methyloctylphenol exists in multiple isomeric forms, depending on the positions of the methyl and octyl substituents on the phenolic ring. The most studied isomers include 4-(7-methyloctyl)phenol (CAS 24518-48-7) and p-(1-methyloctyl)phenol (CAS 17404-66-9).

Molecular Characteristics

  • Molecular Formula: C15H24O\text{C}_{15}\text{H}_{24}\text{O}

  • Molecular Weight: 220.35 g/mol

  • SMILES:

    • 4-(7-methyloctyl)phenol: CC(C)CCCCCCC1=CC=C(C=C1)O

    • p-(1-methyloctyl)phenol: CCCCCCCC(C)C1=CC=C(C=C1)O

  • InChI Key:

    • 4-(7-methyloctyl)phenol: JSFITYFUKSFPBZ-UHFFFAOYSA-N

    • p-(1-methyloctyl)phenol: VFONHVBSRNKIAY-UHFFFAOYSA-N

Physical Properties

PropertyValueSource
Boiling Point325.3°C (760 mmHg) Chemsrc
Density0.931 g/cm³ Chemsrc
LogP (Octanol-Water)4.541 Chemsrc
Predicted Collision Cross Section (Ų)154.9 ([M+H]⁺) PubChemLite

Synthesis and Industrial Production

Methyloctylphenol derivatives are synthesized via the Williamson ether reaction, where alkyl halides react with phenolic compounds under basic conditions. For example, 4-tert-octylphenol (a structurally related compound) is produced on an industrial scale in the U.S., with reported production volumes exceeding 50 million pounds annually . Key steps include:

  • Alkylation: Reaction of phenol with 7-methyloctyl or 1-methyloctyl halides.

  • Purification: Recrystallization or distillation to isolate the desired isomer .

Applications and Industrial Uses

Methyloctylphenol and its derivatives are utilized in:

  • Surfactants: As intermediates in nonionic surfactants (e.g., alkylphenol ethoxylates) .

  • Polymers: Incorporation into phenol-formaldehyde resins for enhanced thermal stability .

  • Wastewater Treatment: Precipitation of calcium and magnesium sulfates via carboxylate coordination .

Toxicity and Environmental Impact

Endocrine Disruption

Methyloctylphenol exhibits estrogenic activity by binding to human sex hormone-binding globulin (SHBG), disrupting steroid hormone transport. Computational docking studies suggest binding affinities comparable to bisphenol A (BPA) .

Aquatic Toxicity

Exposure to 250–1000 μg/L of octylphenol in Clarias gariepinus (African catfish) induced:

  • Hematological Effects: Anemia (↓ hemoglobin, ↓ hematocrit) and leukocytosis .

  • Metabolic Stress: Elevated cortisol (↑ 150%) and glucose (↑ 80%) levels .

Human Health Risks

  • Reproductive Toxicity: Intraperitoneal exposure in rats caused fetal mortality and developmental abnormalities at doses ≥200 mg/kg .

  • Carcinogenicity: Formaldehyde, a potential degradation product, is classified as a Group 1 carcinogen by IARC .

Analytical Detection Methods

Chromatographic Techniques

  • SBSE-TD-GC-MS: Stir bar sorptive extraction with thermal desorption GC-MS achieves detection limits of 0.5 ng/mL for alkylphenols in biological samples .

  • HPLC-MS/MS: Quantifies methyloctylphenol in media samples with recoveries >90% .

Regulatory Status

  • EPA Regulations: Alkylphenols are restricted under the Toxic Substances Control Act (TSCA) due to persistence and bioaccumulation risks .

  • EU Directives: Listed as Priority Hazardous Substances under the Water Framework Directive .

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